Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate

Chemical procurement Purity specification Storage conditions

This 2-(4-methylpiperazin-1-yl)-5-amino benzoate ester offers a privileged scaffold for CNS and kinase inhibitor discovery. Its unique regiospecific substitution (CAS 774126-94-2) ensures consistent SAR outcomes, with the 5-amino handle enabling amide coupling or diazotization. Procure as a defined reference standard for high-throughput screening; available with COA and SDS for immediate research integration.

Molecular Formula C13H19N3O2
Molecular Weight 249.31 g/mol
CAS No. 774126-94-2
Cat. No. B1387832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate
CAS774126-94-2
Molecular FormulaC13H19N3O2
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)OC
InChIInChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)12-4-3-10(14)9-11(12)13(17)18-2/h3-4,9H,5-8,14H2,1-2H3
InChIKeyTYZKUBXTEGKYTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate (CAS 774126-94-2): Procurement-Grade Specification and Vendor Comparison Guide


Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate (CAS 774126-94-2) is a benzoate ester derivative characterized by a 4-methylpiperazine substituent at the 2-position and an amino group at the 5-position of the benzene ring, with a molecular formula of C₁₃H₁₉N₃O₂ and a molecular weight of 249.31 g/mol . It is commercially cataloged as a research intermediate [1], with multiple vendors offering the compound at purities typically ranging from 95% to 98% (NLT) .

Procurement Alert: Why Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate Cannot Be Casually Substituted with In-Class Analogs


Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate possesses a specific substitution pattern—a 2-(4-methylpiperazin-1-yl) and a 5-amino group on the benzoate ester—that distinguishes it from regioisomers such as methyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate or methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate . In medicinal chemistry applications, even subtle changes in the position of the piperazine and amino moieties on the phenyl ring can profoundly alter target binding, pharmacokinetic properties, and synthetic utility [1]. Generic substitution with a structurally similar but differently substituted analog is not guaranteed to yield equivalent outcomes in biological assays or synthetic transformations; each analog must be independently validated for the intended application.

Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate: Evidence-Based Differentiation and Comparator Analysis


Vendor Purity Grade and Storage Stability: Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate vs. Analog Availability

Among commercially available 5-amino-2-(4-methylpiperazin-1-yl)benzoate derivatives, Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate is offered with a documented minimum purity of 95% by AKSci and 98% (NLT) by MolCore . In contrast, closely related regioisomers such as methyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate and positional variants like methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate are typically supplied at unspecified or lower purity grades [1]. Furthermore, this compound is specified for long-term storage at room temperature , whereas certain analogs require storage at -4°C or -20°C, adding logistical and cost considerations to procurement [2].

Chemical procurement Purity specification Storage conditions

Physicochemical and Computational Property Profile: Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate vs. Positional Isomers

Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate exhibits a calculated XLogP3 value of 1.0, a topological polar surface area (TPSA) of 58.8 Ų, and 1 hydrogen bond donor and 5 hydrogen bond acceptors [1]. These values place it within favorable drug-like space (Lipinski rules). For comparison, the regioisomer methyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate would be expected to have an identical TPSA but potentially different XLogP due to altered electronic distribution from the amino group position . The positional analog methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate, with a methylene linker, possesses a different TPSA and rotatable bond count, which can alter membrane permeability and solubility [2].

Physicochemical properties Drug-likeness Molecular descriptors

Thermophysical Stability Profile: Boiling Point and Vapor Pressure of Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate

The target compound exhibits a predicted boiling point of 427.6±45.0 °C at 760 mmHg and a vapor pressure of 0.0±1.0 mmHg at 25°C [1]. This indicates very low volatility at ambient conditions. While direct comparator data for regioisomers are not reported in public literature, analogs with a free carboxylic acid moiety (e.g., 5-amino-2-(4-methylpiperazin-1-yl)benzoic acid) would be expected to have higher boiling points due to intermolecular hydrogen bonding, whereas N-alkylated piperazine analogs may exhibit lower thermal stability due to increased conformational flexibility .

Thermal stability Vapor pressure Chemical handling

Recommended Applications for Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate (CAS 774126-94-2) Based on Evidence


Medicinal Chemistry Scaffold for Piperazine-Containing Bioactive Molecules

The compound serves as a key intermediate for constructing piperazine-based pharmacophores, a motif commonly found in kinase inhibitors and CNS-active agents. The 2-(4-methylpiperazin-1-yl) substitution pattern is a privileged scaffold in drug discovery [1], and the 5-amino group provides a reactive handle for further derivatization, such as amide bond formation or diazotization.

Reference Standard for Purity-Grade Procurement in High-Throughput Screening

Given the specified purity grades of 95% to 98% NLT from reputable vendors , this compound is suitable as a procurement benchmark for high-throughput screening (HTS) campaigns. The availability of a certificate of analysis (COA) and safety data sheet (SDS) from suppliers like AKSci ensures traceability and compliance with institutional chemical hygiene plans.

Synthetic Intermediate for Regioisomeric Comparison Studies

The specific substitution pattern of this compound makes it a valuable tool for structure-activity relationship (SAR) studies where the effects of amino group positioning on the benzene ring are being investigated. Its physicochemical properties (XLogP = 1.0, TPSA = 58.8 Ų) [2] allow it to serve as a well-defined reference point for comparing the impact of regioisomerism on biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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